molecular formula C11H10N2O4 B099723 Ethyl 6-nitro-1H-indole-2-carboxylate CAS No. 16792-45-3

Ethyl 6-nitro-1H-indole-2-carboxylate

Cat. No. B099723
CAS RN: 16792-45-3
M. Wt: 234.21 g/mol
InChI Key: SOMZLSPJSSDTAP-UHFFFAOYSA-N
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Description

Ethyl 6-nitro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H10N2O4 . It has a molecular weight of 234.21 . The IUPAC name for this compound is ethyl 6-nitro-1H-indole-2-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 6-nitro-1H-indole-2-carboxylate is 1S/C11H10N2O4/c1-2-17-11(14)10-5-7-3-4-8(13(15)16)6-9(7)12-10/h3-6,12H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 6-nitro-1H-indole-2-carboxylate are not detailed in the available resources, indole derivatives are known to undergo a variety of reactions. These include electrophilic substitution due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Ethyl 6-nitro-1H-indole-2-carboxylate has a melting point of 194-196℃ and a predicted boiling point of 429.5±25.0 °C . It has a density of 1.393 and is slightly soluble in water . The compound is solid and yellow in color .

Scientific Research Applications

Role in Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . Ethyl 6-nitro-1H-indole-2-carboxylate can be used as a reactant in the synthesis of these derivatives .

Biologically Active Compounds

Indole derivatives, including Ethyl 6-nitro-1H-indole-2-carboxylate, have been used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .

Antiviral Activity

Indole derivatives have shown potential in antiviral activity . Specific derivatives have been reported as antiviral agents, showing inhibitory activity against certain viruses .

Anti-inflammatory Activity

Indole derivatives possess anti-inflammatory properties . They can be used in the development of new drugs for treating inflammatory conditions .

Anticancer Activity

Indole derivatives have shown promise in anticancer research . They have been used in the development of drugs for the treatment of various types of cancer .

Antioxidant Activity

Indole derivatives also exhibit antioxidant properties . They can help in neutralizing harmful free radicals in the body .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . They can be used in the development of new antimicrobial agents .

Antidiabetic Activity

Indole derivatives have shown potential in antidiabetic research . They can be used in the development of drugs for the treatment of diabetes .

Future Directions

The future directions for research on Ethyl 6-nitro-1H-indole-2-carboxylate and its derivatives could involve further exploration of their diverse biological activities and therapeutic possibilities . This could include synthesizing a variety of indole derivatives and screening them for different pharmacological activities .

properties

IUPAC Name

ethyl 6-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(14)10-5-7-3-4-8(13(15)16)6-9(7)12-10/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMZLSPJSSDTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346926
Record name Ethyl 6-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-nitro-1H-indole-2-carboxylate

CAS RN

16792-45-3
Record name Ethyl 6-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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